Iem 1460
Overview
Description
IEM-1460 is a chemical compound known for its role as a voltage-dependent open-channel blocker of AMPA receptors. It is selective for receptors that lack the GluR2 subunit, which are calcium-permeable, over those that contain the GluR2 subunit . This compound has shown anticonvulsant effects in vivo and is used primarily in scientific research .
Preparation Methods
The synthesis of IEM-1460 involves several steps. The chemical name of IEM-1460 is N,N,N-Trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-1-pentanaminium bromide hydrobromide . The synthetic route typically involves the reaction of tricyclo[3.3.1.13,7]decane derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and the application of ultrasonic techniques to enhance solubility .
Chemical Reactions Analysis
IEM-1460 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are not commonly associated with IEM-1460 due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly involving its bromide groups.
Common Reagents and Conditions: Reagents like DMSO are used to dissolve IEM-1460, and ultrasonic techniques are applied to enhance solubility.
Major Products: The primary product of these reactions is the modified IEM-1460 molecule, depending on the specific substitution that occurs.
Scientific Research Applications
IEM-1460 is widely used in scientific research, particularly in the fields of neuroscience and pharmacology. Its primary application is as a blocker of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system . This makes it valuable for studying synaptic plasticity, neurodegenerative diseases, and the mechanisms of epilepsy . Additionally, IEM-1460 has been used to investigate the role of calcium-permeable AMPA receptors in various physiological and pathological processes .
Mechanism of Action
IEM-1460 exerts its effects by blocking AMPA receptors in a voltage-dependent manner. It is selective for receptors that lack the GluR2 subunit, which are calcium-permeable . The compound binds to the open channel of these receptors, preventing the flow of ions and thereby inhibiting synaptic transmission . This mechanism is particularly useful in studying the role of AMPA receptors in excitatory neurotransmission and neuroprotection .
Comparison with Similar Compounds
IEM-1460 is unique in its selectivity for calcium-permeable AMPA receptors over those containing the GluR2 subunit . Similar compounds include:
Phenytoin: An anticonvulsant that also inhibits AMPA receptors but with different selectivity and potency.
Perampanel: A negative allosteric antagonist of AMPA receptors used in the treatment of epilepsy.
Pentobarbital: A pore blocker of AMPA receptors with a different mechanism of action compared to IEM-1460.
These compounds highlight the unique properties of IEM-1460, particularly its selectivity for calcium-permeable AMPA receptors and its utility in neuropharmacological research.
Properties
IUPAC Name |
5-(1-adamantylmethylamino)pentyl-trimethylazanium;bromide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N2.2BrH/c1-21(2,3)8-6-4-5-7-20-15-19-12-16-9-17(13-19)11-18(10-16)14-19;;/h16-18,20H,4-15H2,1-3H3;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTDZUSQSTUZDA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424996 | |
Record name | Iem 1460 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121034-89-7 | |
Record name | 1-Pentanaminium, N,N,N-trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-, bromide, hydrobromide (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121034-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iem 1460 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IEM-1460 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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